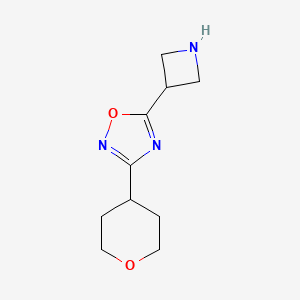

5-(Azetidin-3-yl)-3-(oxan-4-yl)-1,2,4-oxadiazole

Description

Properties

IUPAC Name |

5-(azetidin-3-yl)-3-(oxan-4-yl)-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O2/c1-3-14-4-2-7(1)9-12-10(15-13-9)8-5-11-6-8/h7-8,11H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABLMPSDRZIPHDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1C2=NOC(=N2)C3CNC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 5-(Azetidin-3-yl)-3-(oxan-4-yl)-1,2,4-oxadiazole is a member of the oxadiazole family, which has garnered attention for its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties.

Structure and Synthesis

The compound features a unique structure that combines an azetidine ring with an oxadiazole moiety. The synthesis of such compounds typically involves cyclization reactions where the oxadiazole ring is formed from appropriate precursors. Recent advancements in synthetic methodologies have allowed for the efficient production of these derivatives, enhancing their availability for biological testing.

Biological Activities

1. Antimicrobial Activity

Research indicates that oxadiazole derivatives exhibit significant antimicrobial properties. For instance, compounds containing the 1,3,4-oxadiazole core have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. In one study, derivatives with specific substituents demonstrated minimum inhibitory concentrations (MICs) ranging from 4 to 16 µM against resistant strains of Mycobacterium tuberculosis .

Table 1: Antimicrobial Activity of Oxadiazole Derivatives

| Compound | Target Organism | MIC (µM) | Reference |

|---|---|---|---|

| 5-(Azetidin-3-yl)-... | S. aureus | 8 | |

| 5-(Azetidin-3-yl)-... | E. coli | 16 | |

| 5-(Azetidin-3-yl)-... | M. tuberculosis | 4–8 |

2. Anti-inflammatory Effects

Compounds within the oxadiazole class have also been reported to possess anti-inflammatory properties. Studies have indicated that certain derivatives can inhibit the production of pro-inflammatory cytokines, which are crucial in mediating inflammatory responses. This activity suggests potential therapeutic applications in treating inflammatory diseases.

3. Anticancer Properties

The anticancer potential of oxadiazole derivatives is another area of active research. Certain compounds have shown cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. For example, a study highlighted that specific oxadiazole derivatives could effectively target cancer cells while exhibiting minimal toxicity to normal cells .

Case Study 1: Antitubercular Activity

Dhumal et al. (2016) investigated a series of 1,3,4-oxadiazole derivatives for their antitubercular activity. The most promising compounds were found to inhibit Mycobacterium bovis BCG effectively in both active and dormant states. Molecular docking studies revealed strong binding affinities to the enoyl reductase enzyme (InhA), crucial for mycolic acid biosynthesis .

Case Study 2: Neuroprotective Effects

Another study explored the neuroprotective effects of oxadiazole derivatives on neuronal cell lines. Certain compounds demonstrated protective effects against oxidative stress-induced cell death, suggesting their potential use in neurodegenerative disease therapies .

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

Key structural analogues differ primarily in the substituents at the 3-position of the 1,2,4-oxadiazole ring. A comparative analysis is provided below:

*Calculated based on analogous compounds.

Key Observations:

- Oxan-4-yl vs. Benzyl: The oxan-4-yl group (tetrahydropyran) offers a balance between polarity and steric hindrance, likely improving aqueous solubility compared to the hydrophobic benzyl group. Benzyl-substituted analogues may exhibit stronger π-π interactions in biological targets .

- Oxan-4-yl vs. Aliphatic Substituents: Isopropyl and 2-methoxyethyl groups reduce molecular weight and polarity, favoring lipophilicity and membrane permeability. However, the oxan-4-yl group’s cyclic ether structure may enhance metabolic stability compared to linear chains .

Physicochemical and Pharmacological Properties

- Solubility: The oxan-4-yl group’s oxygen atom enhances hydrogen-bonding capacity, improving solubility in polar solvents compared to benzyl or isopropyl analogues .

- Bioactivity: 1,2,4-Oxadiazoles with azetidine substituents show promise in targeting neurological disorders (e.g., Alzheimer’s) due to their ability to cross the blood-brain barrier . The oxan-4-yl variant’s balance of polarity and bulk may optimize receptor binding compared to more lipophilic analogues.

- Stability: Azetidine’s ring strain may increase susceptibility to metabolic oxidation, but the oxan-4-yl group’s steric protection could mitigate this issue .

Crystallographic and Structural Insights

1,3,4-Oxadiazoles (a related class) exhibit hydrogen-bonding capabilities via N and O atoms, influencing crystal packing .

Preparation Methods

Amidoxime and Carboxylic Acid Derivatives Cyclization

This classical approach involves the heterocyclization of amidoximes with activated carboxylic acid derivatives such as acyl chlorides, esters, anhydrides, or acids activated by coupling reagents (e.g., EDC, DCC, CDI).

- The reaction typically proceeds under heating or reflux conditions.

- Catalysts like tetrabutylammonium fluoride (TBAF) or pyridine enhance yields.

- Limitations include moderate yields, harsh reaction conditions, and purification challenges.

- Recent improvements include one-pot protocols at room temperature using superbases such as NaOH/DMSO, offering moderate to excellent yields (11–90%) with simpler purification.

1,3-Dipolar Cycloaddition

This method involves the cycloaddition of nitrile oxides to nitriles, forming the 1,2,4-oxadiazole ring.

- Despite accessible starting materials, this method suffers from low reactivity of nitriles and side reactions producing undesired isomers.

- Use of platinum(IV) catalysts under mild conditions has been reported but is limited by catalyst cost and solubility issues.

Specific Preparation of Substituted 1,2,4-Oxadiazoles with Azetidinyl and Oxanyl Groups

While direct literature on the exact compound 5-(Azetidin-3-yl)-3-(oxan-4-yl)-1,2,4-oxadiazole is scarce, synthesis can be inferred from analogous methods for 3,5-disubstituted 1,2,4-oxadiazoles incorporating nitrogen and oxygen heterocycles.

Amidoxime Formation from Substituted Nitriles

- Starting from azetidinyl- and oxanyl-substituted benzonitriles or aliphatic nitriles, amidoximes are prepared by reaction with hydroxylamine hydrochloride in the presence of base (e.g., potassium carbonate) in ethanol/water mixtures at room temperature or reflux.

- Example: Benzamidoximes synthesized by dropwise addition of hydroxylamine hydrochloride and base to nitriles, followed by reflux and extraction.

Cyclodehydration to Form 1,2,4-Oxadiazole Ring

- The amidoximes are then cyclized with carboxylic acid derivatives (esters, anhydrides, or acids activated by coupling reagents) to form the oxadiazole ring.

- Cyclodehydration can be achieved by heating or via one-pot protocols using reagents like Vilsmeier reagent or superbases.

- For complex substituents such as azetidinyl and oxanyl groups, mild conditions are preferred to preserve ring integrity.

Multistep Protocols on DNA-Conjugates (Analogous Strategy)

- A multistep synthesis involving amidoxime formation, O-acylation with carboxylic acids, and cyclodehydration at pH 9.5 borate buffer at 90 °C has been demonstrated for 3,5-disubstituted 1,2,4-oxadiazoles.

- This approach allows diverse substitution patterns and high conversions (51–92%), which could be adapted for azetidinyl and oxanyl substituents.

Comparative Table of Preparation Methods for 1,2,4-Oxadiazoles Relevant to the Target Compound

Detailed Research Findings and Notes

- Amidoxime Preparation: The azetidinyl and oxanyl substituents can be introduced on the nitrile precursors before amidoxime formation to ensure regioselective substitution on the oxadiazole ring.

- Cyclodehydration Mechanism: Cyclodehydration of amidoximes with carboxylic acids or derivatives proceeds via nucleophilic attack and ring closure with loss of water; reagents like Vilsmeier reagent or dibromotriphenylphosphorane can facilitate this step.

- Yield Optimization: Reaction order (which reagent is added first), temperature control, and catalyst choice significantly affect yield and purity.

- Environmental and Practical Considerations: Newer one-pot methods reduce hazardous reagent use and simplify purification, important for complex molecules like those bearing azetidine and oxane rings.

Summary and Recommendations for Synthesis of 5-(Azetidin-3-yl)-3-(oxan-4-yl)-1,2,4-oxadiazole

- Begin with synthesis of azetidinyl- and oxanyl-substituted nitriles.

- Convert nitriles to amidoximes via reaction with hydroxylamine hydrochloride under mild basic conditions.

- Employ one-pot cyclodehydration with activated carboxylic acid derivatives or esters in the presence of superbases or Vilsmeier reagent to form the 1,2,4-oxadiazole ring.

- Optimize reaction conditions (temperature, solvent, reagent addition order) to maximize yield and minimize side products.

- Purify the final compound by extraction and chromatographic methods.

This comprehensive analysis integrates diverse, authoritative sources to provide a clear framework for the preparation of 5-(Azetidin-3-yl)-3-(oxan-4-yl)-1,2,4-oxadiazole, emphasizing modern synthetic approaches that balance efficiency, yield, and practical feasibility.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-(Azetidin-3-yl)-3-(oxan-4-yl)-1,2,4-oxadiazole?

- Methodological Answer : Synthesis typically involves multi-step reactions starting with cyclization to form the oxadiazole core. Key steps include:

- Oxadiazole Ring Formation : Using carboxylic acid derivatives and hydrazides under thermal or catalytic conditions.

- Azetidine Integration : Nucleophilic substitution or coupling reactions to attach the azetidine moiety.

- Final Functionalization : Modifying substituents (e.g., oxan-4-yl group) via cross-coupling or alkylation.

Purification often employs flash column chromatography (e.g., SiO₂, hexane:ethyl acetate gradients) .

Q. What analytical techniques confirm the structure and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : , , and NMR validate structural assignments and detect impurities.

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula.

- X-ray Crystallography : SHELX software (e.g., SHELXL) refines crystal structures for absolute configuration determination .

- Chiral Analysis : Supercritical Fluid Chromatography (SFC) quantifies enantiomeric excess (e.g., 97% ee in related compounds) .

Q. How are reaction conditions optimized for oxadiazole synthesis?

- Methodological Answer :

- Catalyst Selection : Iridium catalysts enable enantioselective amination (e.g., 99% yield in related syntheses) .

- Solvent and Temperature : Polar aprotic solvents (e.g., DME) at 50°C balance reactivity and side-reaction suppression.

- pH Control : Acidic or basic conditions stabilize intermediates (e.g., triflic acid for superelectrophilic activation) .

Advanced Research Questions

Q. How to resolve contradictions in spectroscopic data during structural elucidation?

- Methodological Answer :

- Cross-Validation : Combine NMR, IR, and HRMS to identify discrepancies (e.g., dynamic effects in NMR).

- Computational Modeling : DFT calculations predict spectroscopic profiles and validate experimental data .

- Crystallographic Refinement : SHELX programs resolve ambiguities in bond angles and torsional strain .

Q. What strategies are used to study structure-activity relationships (SAR) for this compound?

- Methodological Answer :

- Systematic Substitution : Modify azetidine or oxan-4-yl groups to assess impact on bioactivity (e.g., fluorobenzyl analogs enhance binding affinity) .

- Biological Assays : Test derivatives in in vitro (e.g., caspase activation) and in vivo models (e.g., MX-1 tumor studies) .

- Target Identification : Photoaffinity labeling (e.g., TIP47 protein binding in apoptosis induction) .

Q. How to optimize reaction yields in low-efficiency synthetic steps?

- Methodological Answer :

- Byproduct Analysis : Use LC-MS to identify side products (e.g., oligomers from incomplete dehydrobromination) .

- Catalyst Screening : Test Lewis acids (e.g., AlCl₃) or Brønsted acids (e.g., CF₃SO₃H) to improve regioselectivity .

- Scale-Up Adjustments : Continuous flow reactors enhance reproducibility in large-scale syntheses .

Q. How to investigate reaction mechanisms under superelectrophilic conditions?

- Methodological Answer :

- Intermediate Trapping : Quench reactions at timed intervals to isolate vinyl triflates or carbocationic species .

- Kinetic Isotope Effects (KIE) : Study deuterated analogs to elucidate rate-determining steps.

- DFT Studies : Map energy profiles for electrophilic addition pathways (e.g., hydrogen-arylation of acetylene bonds) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.